RJR-2403 oxalate RJR-2403 oxalate RJR-2403 oxalate(Metanicotine; Rivanicline) is a neuronal nicotinic receptor agonist, showing high selectivity for the α4β2 subtype (Ki=26 nM); > 1,000 fold selectivity than α7 receptors(Ki= 36000 nM).IC50 value: 26 nM [1]Target: α4β2 nAChRin vitro: At concentrations up to 1 mM, RJR-2403 does not significantly activate nAChRs in PC12 cells, muscle type nAChRs or muscarinic receptors. Dose-response curves for agonist-induced ileum contraction indicate that RJR-2403 is less than one-tenth as potent as nicotine with greatly reduced efficacy. RJR-2403 does not antagonize nicotine-stimulated muscle or ganglionic nAChR function (IC50 > 1 mM). Chronic exposure of M10 cells to RJR-2403 (10 microM) results in an up-regulation of high-affinity nAChRs phenomenologically similar to that seen with nicotine [1].in vivo: RJR-2403 significantly improved passive avoidance retention after scopolamine-induced amnesia and enhanced both working and reference memory in rats with ibotenic acid lesions of the forebrain cholinergic projection system in an 8-arm radial maze paradigm. By comparison, RJR-2403 was 15 to 30-fold less potent than nicotine in decreasing body temperature, respiration, Y-maze rears and crosses and acoustic startle response [2]. Metanicotine was about 5-fold less potent than nicotine in the tail-flick test after s.c administration, but slightly more potent after central administration [3].
Brand Name: Vulcanchem
CAS No.: 220662-95-3
VCID: VC0003914
InChI: InChI=1S/C10H14N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b5-2+;
SMILES: CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27 g/mol

RJR-2403 oxalate

CAS No.: 220662-95-3

Inhibitors

VCID: VC0003914

Molecular Formula: C12H16N2O4

Molecular Weight: 252.27 g/mol

RJR-2403 oxalate - 220662-95-3

CAS No. 220662-95-3
Product Name RJR-2403 oxalate
Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
IUPAC Name (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid
Standard InChI InChI=1S/C10H14N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b5-2+;
Standard InChIKey WTIZFOAIQXMQHC-DPZBITMOSA-N
Isomeric SMILES CNCC/C=C/C1=CN=CC=C1.C(=O)(C(=O)O)O
SMILES CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O
Canonical SMILES CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O
Description RJR-2403 oxalate(Metanicotine; Rivanicline) is a neuronal nicotinic receptor agonist, showing high selectivity for the α4β2 subtype (Ki=26 nM); > 1,000 fold selectivity than α7 receptors(Ki= 36000 nM).IC50 value: 26 nM [1]Target: α4β2 nAChRin vitro: At concentrations up to 1 mM, RJR-2403 does not significantly activate nAChRs in PC12 cells, muscle type nAChRs or muscarinic receptors. Dose-response curves for agonist-induced ileum contraction indicate that RJR-2403 is less than one-tenth as potent as nicotine with greatly reduced efficacy. RJR-2403 does not antagonize nicotine-stimulated muscle or ganglionic nAChR function (IC50 > 1 mM). Chronic exposure of M10 cells to RJR-2403 (10 microM) results in an up-regulation of high-affinity nAChRs phenomenologically similar to that seen with nicotine [1].in vivo: RJR-2403 significantly improved passive avoidance retention after scopolamine-induced amnesia and enhanced both working and reference memory in rats with ibotenic acid lesions of the forebrain cholinergic projection system in an 8-arm radial maze paradigm. By comparison, RJR-2403 was 15 to 30-fold less potent than nicotine in decreasing body temperature, respiration, Y-maze rears and crosses and acoustic startle response [2]. Metanicotine was about 5-fold less potent than nicotine in the tail-flick test after s.c administration, but slightly more potent after central administration [3].
Synonyms (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid
Reference [1]. Bencherif M, et al. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization. J Pharmacol Exp Ther. 1996 Dec;279(3):1413-21.
[2]. Lippiello PM, et al. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization. J Pharmacol Exp Ther. 1996 Dec;279(3):1422-9.
[3]. Damaj MI, et al. Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist. J Pharmacol Exp Ther. 1999 Oct;291(1):390-8.
PubChem Compound 23298272
Last Modified Nov 11 2021
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